O,O,S-Trimethyl phosphorothioate

Toxicology Organophosphate Impurity Delayed Neurotoxicity

O,O,S-Trimethyl phosphorothioate (OOS-TMP), an organophosphorus ester with CAS 152-20-5, is a well-characterized, highly toxic impurity found in technical-grade organophosphate insecticides such as malathion, acephate, and fenitrothion. Unlike its primary active ingredients, this compound is a potent causative agent of a unique delayed toxicity syndrome in mammals, characterized by a non-cholinergic mechanism distinct from classical acetylcholinesterase (AChE) inhibition.

Molecular Formula C3H9O3PS
Molecular Weight 156.14 g/mol
CAS No. 152-20-5
Cat. No. B121422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O,S-Trimethyl phosphorothioate
CAS152-20-5
SynonymsHC 7901;  Methyl phosphorothioate ((MeO)2(MeS)PO);  O,O,S-Trimethylphosphorothioate;  O,O,S-Trimethylphosphorothiolate;  O,O,S-Trimethylthiophosphate;  O,O-Dimethyl S-Methylphosphorothioate;  O,O-Dimethyl S-Methylthiophosphate
Molecular FormulaC3H9O3PS
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)SC
InChIInChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3
InChIKeyWTUNGUOZHBRADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O,S-Trimethyl Phosphorothioate (CAS 152-20-5) | Analytical Standard for Organophosphate Impurity Toxicology


O,O,S-Trimethyl phosphorothioate (OOS-TMP), an organophosphorus ester with CAS 152-20-5, is a well-characterized, highly toxic impurity found in technical-grade organophosphate insecticides such as malathion, acephate, and fenitrothion [1]. Unlike its primary active ingredients, this compound is a potent causative agent of a unique delayed toxicity syndrome in mammals, characterized by a non-cholinergic mechanism distinct from classical acetylcholinesterase (AChE) inhibition [2]. Its primary utility in modern research is as an analytical reference standard for impurity profiling in pesticide manufacturing, toxicological model compound for studying lung-selective injury mechanisms, and a synthetic intermediate in specialized organophosphorus chemistry [3].

Why O,O,S-Trimethyl Phosphorothioate (CAS 152-20-5) Cannot Be Replaced by Its In-Class Isomers


Although O,O,S-Trimethyl phosphorothioate shares the same molecular formula (C₃H₉O₃PS) and molecular weight (156.14 g/mol) with its isomeric counterparts, its structural arrangement of the sulfur atom renders it functionally and toxicologically unique [1]. Generic substitution with related trialkyl phosphorothioates, such as O,O,O-trimethyl phosphorothioate or O,S,S-trimethyl phosphorodithioate, is scientifically invalid due to their profoundly different and often antagonistic biological activities [2]. For instance, the O,O,O-isomer is not only non-toxic at the same doses but acts as a potent antagonist that blocks the delayed lethality of O,O,S-trimethyl phosphorothioate [3]. Furthermore, these isomers exhibit divergent inhibition kinetics against critical enzymes like carboxylesterases and acetylcholinesterase, and they require distinct analytical methods for separation and quantification in complex matrices [4]. Therefore, for applications requiring precise toxicological modeling, analytical quantification of pesticide impurities, or synthesis of specific phosphorothioate derivatives, the use of the exact O,O,S-isomer is mandatory and cannot be approximated by other in-class compounds.

Quantitative Differentiation of O,O,S-Trimethyl Phosphorothioate (CAS 152-20-5) from Isomeric and Class Comparators


Isomer-Specific Delayed Lethality: O,O,S-Trimethyl Phosphorothioate vs. O,O,O-Trimethyl Phosphorothioate

O,O,S-Trimethyl phosphorothioate (OOS-TMP) exhibits a unique, non-cholinergic delayed mortality profile in rats that is completely absent in its structural isomer, O,O,O-trimethyl phosphorothioate (OOO-TMP). While OOS-TMP is lethal at low doses, OOO-TMP is non-lethal at equivalent or higher doses and, crucially, acts as a protective antagonist against OOS-TMP toxicity [1].

Toxicology Organophosphate Impurity Delayed Neurotoxicity

Quantitative Antagonism of Delayed Toxicity by O,O,O-Trimethyl Phosphorothioate

The delayed toxicity of O,O,S-trimethyl phosphorothioate (OOS-TMP) is quantitatively and dramatically antagonized by trace amounts of its isomer, O,O,O-trimethyl phosphorothioate (OOO-TMP). This antagonism is not merely qualitative; as little as 1% (w/w) of OOO-TMP confers complete protection against lethal doses of OOS-TMP, a phenomenon not observed with the dithioate analog O,S,S-trimethyl phosphorodithioate [1].

Antagonism Toxicology Protection Assay

Differential Inhibition of Carboxylesterase: O,O,S-TMP vs. In-Class Impurities

In a comparative study of impurities in technical malathion, the inhibitory potency against carboxylesterase was ranked by bimolecular rate constant (ki). O,O,S-Trimethyl phosphorothioate (OOS-TMP) demonstrated a specific rank order and potency that distinguishes it from other structurally related impurities, contributing to its unique role in potentiating malathion toxicity [1].

Enzymology Carboxylesterase Inhibition Pesticide Potentiation

Metabolic Activation for Pulmonary Toxicity: OOS-TMP vs. OSS-TMP

The pulmonary toxicity of O,O,S-trimethyl phosphorothioate (OOS-TMP) is mediated by a metabolic activation pathway distinct from that of its dithioate analog, O,S,S-trimethyl phosphorodithioate (OSS-TMP). Covalent binding of a reactive OOS-TMP metabolite to lung macromolecules is accompanied by significant glutathione (GSH) depletion, a mechanism not fully shared by OSS-TMP [1].

Metabolism Pulmonary Toxicology Glutathione

Synthesis via Isomerization: A Distinctive Route from O,O,O-Trimethyl Phosphorothioate

A patented method for synthesizing O,O,S-Trimethyl phosphorothioate (OOS-TMP) involves a controlled isomerization reaction using its O,O,O-isomer as a starting material. This route is not applicable to other class analogs like O,S,S-trimethyl phosphorodithioate, which require entirely different synthetic approaches [1].

Synthetic Chemistry Organophosphorus Isomerization

Differential DNA Unwinding Activity Compared to O,S,S-Trimethyl Phosphorodithioate

O,O,S-Trimethyl phosphorothioate (OOS-TMP) interacts with supercoiled DNA, causing unwinding in a dose- and time-dependent manner. However, its potency is significantly lower than that of its dithioate analog, O,S,S-trimethyl phosphorodithioate (OSS-TMP), as quantified by the extent of DNA unwinding under identical conditions [1].

Genotoxicity DNA Interaction Organophosphate

Key Application Scenarios for High-Purity O,O,S-Trimethyl Phosphorothioate (CAS 152-20-5)


Analytical Reference Standard for Impurity Profiling in Technical Malathion and Other Organophosphates

As a known, highly toxic impurity in malathion, acephate, and fenitrothion, OOS-TMP is a critical analytical standard for ensuring pesticide quality and safety [1]. Its unique delayed toxicity profile, which is antagonized by even 1% of its O,O,O-isomer, makes it an essential calibration standard for quantifying trace impurities in technical-grade materials using GC-MS or LC-MS methods [2]. This application is mandatory for regulatory compliance and risk assessment in agrochemical manufacturing.

Mechanistic Model Compound for Non-Cholinergic Delayed Pulmonary Toxicity

OOS-TMP is the archetypal compound for studying a specific form of delayed, non-cholinergic lung injury [1]. Its mechanism of action involves CYP-mediated metabolic activation to a reactive intermediate that depletes pulmonary glutathione and covalently binds to macromolecules [2]. This pathway is distinct from classic AChE inhibition, making OOS-TMP a valuable tool for researchers investigating organ-specific toxicity, metabolic activation of xenobiotics, and the role of glutathione in pulmonary defense [3].

Reference Compound in Enzyme Inhibition Studies of Carboxylesterases and Cholinesterases

OOS-TMP serves as a well-characterized inhibitor of mammalian carboxylesterases and, to a lesser extent, cholinesterases [1]. Its defined rank-order potency relative to other impurities (e.g., isomalathion, OSS-TMP) allows it to be used as a reference compound in enzymatic assays designed to evaluate the toxicological potentiation of malathion and other organophosphates [2]. This is particularly relevant for studies on species differences in susceptibility and the development of enzyme-based detoxification strategies.

Synthetic Intermediate for Specialized Organophosphorus Compounds

OOS-TMP's unique S-methyl group and its ability to be synthesized via isomerization of the O,O,O-isomer make it a valuable intermediate in organophosphorus synthesis [1]. It can be employed in the preparation of more complex thiophosphate esters, including potential acaricides, fungicides, or other bioactive molecules where the O,O,S-substitution pattern confers specific reactivity or biological properties [2].

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